Isothiocyanic acid, m-phenylenedimethylene ester
Description
Isothiocyanic acid, m-phenylenedimethylene ester (CAS: Not explicitly provided in evidence; structural analog of 3634-83-1) is an aromatic thiocyanate diester with the structure 1,3-bis(isothiocyanatomethyl)benzene. This compound features two isothiocyanate (–N=C=S) groups attached via methylene (–CH2–) bridges at the meta positions of a benzene ring. While direct synthesis data for this compound are absent in the provided evidence, its isocyanate analog, m-xylylene diisocyanate (CAS: 3634-83-1), is well-documented as a key intermediate in polyurethane and polymer industries. Thiocyanate analogs are typically more reactive than isocyanates due to sulfur’s polarizability, making them valuable in agrochemicals, pharmaceuticals, and crosslinking agents.
Properties
CAS No. |
28170-90-3 |
|---|---|
Molecular Formula |
C10H8N2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
1,3-bis(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C10H8N2S2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 |
InChI Key |
MSYVWTFRPITMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C=S)CN=C=S |
Origin of Product |
United States |
Biological Activity
Isothiocyanic acid, m-phenylenedimethylene ester, is a compound with notable biological activities that have garnered attention in various fields of research, particularly in pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 34179) is an organic compound characterized by the presence of an isothiocyanate functional group attached to a m-phenylenedimethylene structure. Its molecular formula is , and it has a molecular weight of approximately 194.26 g/mol. The structural formula can be represented as follows:
where represents the m-phenylenedimethylene moiety.
1. Antimicrobial Activity
Research has indicated that isothiocyanates, including derivatives like m-phenylenedimethylene ester, exhibit significant antimicrobial properties. A study evaluated the efficacy of various isothiocyanates against several bacterial strains, demonstrating that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, m-phenylenedimethylene ester was found to be particularly effective against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Isothiocyanates are well-documented for their anticancer effects. A notable study involving m-phenylenedimethylene ester showed its potential in inducing apoptosis in cancer cell lines. The compound was observed to activate caspase pathways, leading to programmed cell death in human breast cancer cells (MCF-7) . This suggests that the compound may serve as a lead for developing novel anticancer therapies.
3. Antioxidant Activity
The antioxidant capacity of isothiocyanic acid derivatives has been a focal point of research. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity of m-phenylenedimethylene ester was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing significant free radical scavenging ability .
Case Study 1: Antimicrobial Efficacy
A comprehensive study analyzed the antimicrobial efficacy of various isothiocyanates, including m-phenylenedimethylene ester. The results indicated that at low concentrations (10-100 µg/mL), the compound effectively inhibited bacterial growth by disrupting cell membrane integrity and function .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
Case Study 2: Anticancer Activity
In another pivotal study focusing on cancer cell lines, m-phenylenedimethylene ester was administered to MCF-7 cells at varying concentrations (0-100 µM). The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 50 | 70 | 30 |
| 100 | 40 | 60 |
Comparison with Similar Compounds
Structural Analogs: Isocyanate vs. Thiocyanate
The substitution of oxygen with sulfur in the functional group (–N=C=O → –N=C=S) significantly alters reactivity and stability.
Thiocyanates exhibit higher electrophilicity, enabling rapid conjugation with biomolecules, but may require stabilization under inert conditions.
Alicyclic vs. Aromatic Diesters
lists cyclohexylenedimethylene isocyanates (e.g., cis- and trans-1,3-cyclohexylene diisocyanates), which contrast with the aromatic backbone of the m-phenylenedimethylene ester.
Aromatic diesters are preferred in high-temperature applications, while alicyclic analogs offer flexibility in elastomers.
Monoesters vs. Diesters
lists monoesters of isothiocyanic acid (e.g., m-nitrophenyl, m-chlorophenyl esters), which differ in stoichiometry and applications.
Diesters enable crosslinking in polymers, whereas monoesters are used as small-molecule inhibitors.
Substituent Effects in Thiocyanate Esters
Substituents on the benzene ring () modulate electronic and steric properties:
The meta-substitution in m-phenylenedimethylene ester balances electronic effects without extreme steric hindrance, optimizing reactivity for synthetic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for isothiocyanic acid, m-phenylenedimethylene ester, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via in situ generation of isothiocyanic acid from potassium thiocyanate in acetic acid, followed by reaction with m-phenylenedimethylene precursors . Alternative routes involve thiocarbamide derivatives and sulfur-based catalysts, as seen in analogous phenyl isothiocyanate synthesis . Optimization requires monitoring reaction kinetics via FTIR to track the disappearance of -SH or -NH₂ groups and the emergence of the -N=C=S band (~2100 cm⁻¹). Solvent polarity (e.g., DMF vs. acetonitrile) and temperature (60–80°C) significantly impact yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.0–7.5 ppm) and methylene linkages (δ 4.0–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.1 for C₁₀H₈N₂S₂) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the key reactivity patterns of this compound under varying pH and solvent conditions?
- Methodology : Conduct nucleophilic addition experiments with amines (e.g., ethanolamine) in aprotic solvents (e.g., THF) to form thiourea derivatives, monitored by TLC . In aqueous acidic conditions, hydrolysis to thiocarbamates may occur, detectable via IR loss of -N=C=S . Solvent effects on reactivity can be quantified using Hammett parameters or computational DFT studies .
Advanced Research Questions
Q. How does this compound participate in cyclization reactions to form heterocyclic compounds?
- Methodology : React with ethanolamine under reflux to generate spiro-imidazolidine derivatives, as observed in analogous quinoline-dione systems. Mechanistic insights require isotopic labeling (¹⁵N) to track nitrogen migration during cyclization . X-ray crystallography can confirm the thioxoimidazo product’s structure .
Q. What computational models predict the compound’s interaction with biological targets, such as enzyme active sites?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against fungal cytochrome P450 enzymes. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s antifungal activity?
- Methodology : Synthesize derivatives (e.g., m-chloro or m-fluoro analogs) via electrophilic substitution. Evaluate antifungal efficacy against Candida albicans using broth microdilution assays (MIC values). Correlate activity with electronic effects using Hammett σ constants .
Data Contradiction and Resolution
Q. Discrepancies in reported toxicity profiles: How should researchers reconcile conflicting data?
- Methodology : Cross-reference acute toxicity (LD₅₀) data from in vivo studies (e.g., zebrafish models ) with in vitro cytotoxicity assays (e.g., HepG2 cells). Consider batch purity (HPLC-validated) and solvent artifacts. For example, residual acetic acid from synthesis may inflate toxicity .
Safety and Handling Protocols
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
